
Ethyl 4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxyquinoline-3-carboxylate (CAS: 26892-90-0) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, notably for the cystic fibrosis drug ivacaftor . The compound is synthesized via Gould-Jacobs cyclization, where aniline derivatives react with diethyl ethoxymethylenemalonate under thermal conditions to form the quinoline core . Key physical properties include a melting point of 270–272°C and a crystalline powder appearance .
Preparation Methods
Conrad–Limpach Reaction and Its Modifications
The Conrad–Limpach reaction remains the most widely used method for synthesizing ethyl 4-hydroxyquinoline-3-carboxylate. This cyclocondensation reaction typically involves aniline derivatives and β-keto esters. For instance, Rahn et al. demonstrated that reacting aniline with diethyl 1,3-acetonedicarboxylate in methanol or ethanol under reflux for 6 hours yields intermediate enamines, which cyclize to form the quinoline core . However, side reactions such as Knoevenagel condensation may occur if aldehydes are present, leading to byproducts like methyl 4-hydroxyquinoline-3-phenyl acrylate .
Optimizations include substituting methanol for dichloromethane (DCM) to improve yields. For example, using methanol increased the yield of ethyl 2-(4-hydroxyquinolin-2-yl) acetate from 30% to 45% . Temperature control is critical: reactions conducted at 85°C in dimethylformamide (DMF) with isatoic anhydride and diethyl malonate achieved a 40% yield of the target compound .
Isatoic Anhydride Route
Isatoic anhydride serves as a versatile starting material for quinoline synthesis. Chen et al. outlined a four-step process beginning with o-nitrobenzoic acid, which is condensed with monoethyl malonate potassium salt and N,N-carbonyldiimidazole to form 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester . Catalytic hydrogenation reduces the nitro group to an amine, followed by cyclization with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 50–120°C to yield this compound .
This method boasts a 65% overall yield and scalability, as demonstrated in a patent using diphenyl ether as a high-boiling solvent . The use of DMF-DMA facilitates efficient ring closure, avoiding the need for strong acids or bases.
Multi-Step Synthesis from o-Nitrobenzoic Acid
A patent by CN106187887A details a scalable route starting with o-nitrobenzoic acid :
-
Condensation : Reacting o-nitrobenzoic acid with monoethyl malonate potassium salt yields 3-(2-nitrophenyl)-3-oxopropionic acid ethyl ester.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
-
Cyclization : Treating the intermediate with DMF-DMA in diphenyl ether at 250°C forms the quinoline ring.
-
Ester Hydrolysis : Alkaline hydrolysis produces 4-hydroxyquinoline-3-carboxylic acid, which is re-esterified to the target compound.
This method emphasizes cost-effectiveness, with raw material costs reduced by 30% compared to traditional routes .
Industrial-Scale Production Techniques
Industrial synthesis prioritizes yield optimization and waste reduction. Large-scale batch reactors employ recycled solvents and catalysts. For example, a 1,000-liter reactor using the Conrad–Limpach method with ethanol as the solvent achieves a 75% yield after catalyst recovery . Process parameters such as pH (6.5–7.5) and temperature (80–100°C) are tightly controlled to minimize byproducts .
Diphenyl ether is favored in industrial cyclization steps due to its high boiling point (258°C), enabling rapid heating and reduced reaction times . A study using diphenyl ether and 2-chlorobenzoic acid as a catalyst reported a 70% yield of this compound after 3 hours .
Comparative Analysis of Methods
Method | Starting Material | Key Reagents | Yield | Scalability | Cost Efficiency |
---|---|---|---|---|---|
Conrad–Limpach | Aniline | Diethyl malonate | 40–75% | High | Moderate |
Isatoic Anhydride | o-Nitrobenzoic acid | DMF-DMA | 65% | High | High |
Multi-Step Synthesis | o-Nitrobenzoic acid | Monoethyl malonate | 70% | Moderate | High |
Industrial Batch | Aniline derivatives | Ethanol, diphenyl ether | 75% | Very High | Low |
The Conrad–Limpach method offers reliability but moderate yields, while the isatoic anhydride route provides higher efficiency at the expense of additional steps. Industrial methods excel in scalability but require significant capital investment.
Challenges and Optimization Strategies
Common challenges include:
-
Byproduct Formation : Knoevenagel condensation during Conrad–Limpach reactions, mitigated by solvent selection .
-
Catalyst Costs : Palladium catalysts in hydrogenation steps, addressed through recycling protocols .
-
Temperature Sensitivity : Cyclization at >200°C risks decomposition, resolved using high-boiling solvents like diphenyl ether .
Recent advances focus on microwave-assisted synthesis to reduce reaction times and enzymatic catalysis for greener production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of different quinoline-based compounds.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid derivatives, while substitution can produce various quinoline esters .
Scientific Research Applications
Ethyl 4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and antiviral agents.
Medicine: Research has explored its use in developing drugs for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and interfere with biological pathways, leading to its therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, making it effective against certain pathogens .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Modifications
The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Physical and Structural Properties
Key Observations :
- Halogenation : Bromo or chloro substituents (e.g., at position 8 or 4) improve reactivity for nucleophilic substitution, enabling further derivatization .
- Amino and Hydroxyethyl Groups: Modifications like 4-(2-hydroxyethylamino) enhance hydrogen-bonding capacity, which may improve target binding in drug design .
Reactivity Trends :
- Chlorination : POCl₃ efficiently converts 4-hydroxy groups to chloro, enabling subsequent substitutions .
- Nitro Groups : Nitro-substituted derivatives (e.g., 8-nitro) are synthesized via nitration of the aromatic ring, often requiring controlled conditions to avoid side reactions .
Table 3: Pharmacological Potential
Critical Insights :
- Antimicrobial Activity: Fluoro or chloro substituents at strategic positions (e.g., 6 or 8) correlate with enhanced antibacterial efficacy, as seen in quinolone antibiotics .
- Antimalarial Potential: 4-Thioalkyl derivatives demonstrate nanomolar inhibition of Plasmodium N-myristoyltransferase, a validated drug target .
Biological Activity
Ethyl 4-hydroxyquinoline-3-carboxylate (E4HQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
This compound has the molecular formula C₁₂H₁₁NO₃ and a molecular weight of approximately 217.22 g/mol. The compound is typically synthesized through methods such as the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of an acid catalyst or via cyclization reactions involving various precursors.
Biological Activities
Research indicates that E4HQ exhibits a range of biological activities, including:
The biological activity of E4HQ is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes involved in critical metabolic pathways, which may contribute to their antimicrobial and anticancer effects .
- Cell Signaling Modulation : E4HQ may influence cell signaling pathways that regulate apoptosis and cell proliferation. This modulation can lead to increased apoptosis in cancer cells, enhancing its anticancer potential .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the cytotoxicity of quinoline derivatives may be linked to ROS overproduction, leading to oxidative stress in target cells .
Antimicrobial Study
A study evaluated the antimicrobial efficacy of E4HQ against common pathogens. The results indicated potent activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 24 | 0.5 |
Escherichia coli | 22 | 0.8 |
Klebsiella pneumoniae | 25 | 0.6 |
Anticancer Study
In vitro studies showed that E4HQ significantly inhibited the growth of various cancer cell lines:
Cell Line | IC₅₀ (mM) |
---|---|
MCF-7 | 14 |
A549 | 10 |
HL60 | 5 |
These findings suggest that E4HQ could serve as a lead compound for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-hydroxyquinoline-3-carboxylate, and how do reaction conditions influence product purity?
this compound is typically synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by acid-catalyzed cyclization. For example, microwave-assisted synthesis (250°C, 180 W, 2 h) using diphenyl ether and catalytic 2-chlorobenzoic acid yields the compound with 75% efficiency . Key factors affecting purity include solvent choice (e.g., diphenyl ether vs. ethanol), temperature control, and post-reaction purification via recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Structural elucidation relies on:
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.5–8.5 ppm).
- IR spectroscopy : Identification of carbonyl (C=O) stretches at ~1695 cm⁻¹ and hydroxyl (O-H) bands at ~3150 cm⁻¹ .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 218.08 [M+1]) validate molecular weight .
- Elemental analysis : Confirms C, H, N, and O content within ±0.4% theoretical values .
Q. How can researchers optimize the isolation of this compound from reaction mixtures?
Precipitation with n-hexane followed by ethanol recrystallization is effective for isolating the compound. Stirring the post-reaction mixture with n-hexane for 15 minutes removes impurities, while ethanol recrystallization enhances crystalline purity .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges during the ethylation of 4-hydroxyquinoline derivatives?
Regioselectivity in ethylation (e.g., N- vs. O-alkylation) is controlled by:
- Base selection : Strong bases (e.g., K₂CO₃) favor O-alkylation, while weak bases promote N-alkylation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing O-alkylation .
- Temperature : Higher temperatures (80–100°C) reduce kinetic control, favoring thermodynamically stable products .
Q. How do computational methods (e.g., DFT, molecular docking) support the design of this compound derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for antimicrobial activity. Molecular docking against bacterial targets (e.g., DNA gyrase) identifies key interactions, such as hydrogen bonding with Arg1216 and hydrophobic contacts with Tyr109 . These models correlate with experimental MIC values against Staphylococcus aureus (MIC = 4–16 µg/mL) .
Q. What crystallographic tools are essential for resolving structural ambiguities in this compound derivatives?
X-ray crystallography using SHELXL refines crystal structures, particularly for high-resolution (<1.0 Å) or twinned data. Key parameters include:
- R-factor optimization : Targets <5% for high-confidence models.
- Thermal displacement parameters : Validate molecular rigidity or flexibility . Example: A derivative with a triazole substituent (C28H24ClNO7) was resolved with R = 0.052, confirming planar quinoline and non-planar triazole moieties .
Q. How do reaction by-products inform mechanistic pathways in this compound synthesis?
By-products like Compound 4 (isolated during N-propargylation) reveal competing pathways. For instance, MS and NMR data (m/z 522 [M+H]⁺, δ 7.2–8.1 ppm aromatic protons) suggest incomplete cyclization or side reactions under Sharpless click conditions. Adjusting catalyst loading (CuI from 5 mol% to 10 mol%) suppresses such by-products .
Q. What are the limitations of antimicrobial activity assays for this compound derivatives, and how can they be mitigated?
Common pitfalls include:
- False negatives from poor solubility (use DMSO at <1% v/v).
- Resazurin-based assays : Fluorescence interference by quinoline derivatives requires validation via colony-counting .
- Strain variability : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) models to assess spectrum .
Q. Data Contradiction Analysis
Q. Why do different synthetic routes yield conflicting reports on this compound’s melting point?
Discrepancies (e.g., 261–262°C vs. 270–272°C ) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. acetonitrile) produce distinct crystal forms.
- Impurity profiles : Residual solvents (e.g., diphenyl ether) depress observed melting points.
Q. How should researchers interpret conflicting antimicrobial activity data for structurally similar derivatives?
Variations in MIC values often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) enhance membrane penetration but may reduce target affinity.
- Assay protocols : Standardize inoculum size (1×10⁶ CFU/mL) and incubation time (18–24 h) for reproducibility .
Q. Methodological Recommendations
- For synthetic reproducibility : Document solvent purity, microwave power calibration, and cooling rates.
- For crystallography : Use SHELXPRO to pre-process data and validate hydrogen bonding networks .
- For bioactivity studies : Include positive controls (e.g., ciprofloxacin) and report % inhibition at multiple concentrations.
Properties
IUPAC Name |
ethyl 4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEOYBKKSWUSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277822 | |
Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-28-6, 26892-90-0 | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052980286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26892-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.223.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C69YF4B94W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.